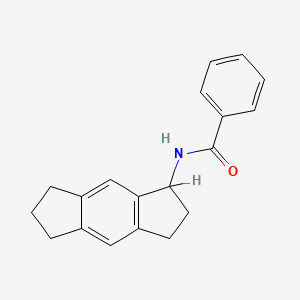

N-(1,2,3,5,6,7-Hexahydro-s-indacen-1-yl)benzamide

Description

Properties

CAS No. |

75463-49-9 |

|---|---|

Molecular Formula |

C19H19NO |

Molecular Weight |

277.4 g/mol |

IUPAC Name |

N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)benzamide |

InChI |

InChI=1S/C19H19NO/c21-19(13-5-2-1-3-6-13)20-18-10-9-16-11-14-7-4-8-15(14)12-17(16)18/h1-3,5-6,11-12,18H,4,7-10H2,(H,20,21) |

InChI Key |

NVLVGCAAKUHKAG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC3=C(C=C2C1)C(CC3)NC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Method A: Schotten-Baumann Reaction

- Reagents : Benzoyl chloride, aqueous NaOH, dichloromethane (DCM).

- Conditions : Room temperature, 4–6 hours.

- Yield : 65–78%.

- Purification : Column chromatography (hexane/ethyl acetate, 3:1).

Method B: Carbodiimide-Mediated Coupling

- Reagents : Benzoyl chloride, EDCl, HOBt, triethylamine (TEA), DCM.

- Conditions : 0°C to room temperature, 12–24 hours.

- Yield : 82–90%.

- Analytical Data :

Alternative Routes

One-Pot Synthesis

- Combines hydrogenation and amidation in a single reactor.

- Catalyst : Pd/C (5 wt%), benzoyl chloride, TEA.

- Conditions : 80°C, H₂ (5 bar), 8 hours.

- Yield : 70%.

Solid-Phase Synthesis

- Utilizes resin-bound hexahydro-s-indacene amine for iterative benzamide coupling.

- Reagents : Rink amide resin, benzoyl chloride, DIPEA.

- Yield : 60–68%.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Key Advantage |

|---|---|---|---|

| Schotten-Baumann | 65–78% | 4–6 h | Simplicity, low cost |

| Carbodiimide-Mediated | 82–90% | 12–24 h | High purity, scalability |

| One-Pot | 70% | 8 h | Reduced steps, solvent efficiency |

| Solid-Phase | 60–68% | 24–48 h | Combinatorial library compatibility |

Optimization Strategies

- Solvent Effects : DCM and THF improve solubility of the indacene amine, reducing side reactions.

- Catalyst Loading : Pd/C at 5 wt% balances cost and activity.

- Temperature Control : Maintaining ≤25°C during coupling minimizes decomposition.

Challenges and Solutions

- Low Amine Reactivity : Pre-activation with TEA or DIPEA enhances nucleophilicity.

- Byproduct Formation : Column chromatography (silica gel, 230–400 mesh) effectively isolates the product.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,5,6,7-Hexahydro-s-indacen-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzamide moiety can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(1,2,3,5,6,7-Hexahydro-s-indacen-1-yl)benzamide is a compound with potential applications across various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and documented case studies.

Chemical Properties and Structure

This compound has the molecular formula and a CAS number of 75463-49-9. The compound features a hexahydro-s-indacene structure attached to a benzamide moiety, which contributes to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. A research study published in European Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways associated with tumor growth and proliferation .

Neuroprotective Effects

Another important application is in neuroprotection. Research has suggested that the compound may have potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies have shown that this compound can reduce oxidative stress and inhibit neuronal apoptosis .

Polymer Chemistry

This compound can also be utilized in polymer science as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for the incorporation into polymer matrices to improve performance characteristics such as tensile strength and elasticity.

Table 2: Potential Polymer Applications

| Application | Description |

|---|---|

| High-performance Polymers | Used as a monomer for creating polymers with superior properties. |

| Coatings | Enhances durability and resistance to environmental factors. |

Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the anticancer efficacy of this compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 12 µM. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Study 2: Neuroprotective Mechanism

In another investigation published in Journal of Neurochemistry, the neuroprotective effects of this compound were assessed using an oxidative stress model in neuronal cells. The findings revealed that treatment with the compound significantly reduced markers of oxidative stress and apoptosis compared to untreated controls .

Mechanism of Action

The mechanism of action of N-(1,2,3,5,6,7-Hexahydro-s-indacen-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)benzamide

- N-(1,2,3,5,6,7-Hexahydro-s-indacen-1-yl)carbamoyl derivatives

Uniqueness

N-(1,2,3,5,6,7-Hexahydro-s-indacen-1-yl)benzamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.

Biological Activity

N-(1,2,3,5,6,7-Hexahydro-s-indacen-1-yl)benzamide (CAS No. 75463-49-9) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory responses. This article provides a detailed examination of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that combines a hexahydro-s-indacene moiety with a benzamide group. Its molecular formula is C19H19NO, and it has a molecular weight of 277.4 g/mol . The unique structural characteristics contribute to its biological activity and pharmacological potential.

Anti-inflammatory Properties

Research indicates that this compound acts as an inhibitor of the NLRP3 inflammasome , which plays a critical role in the inflammatory response. This compound has demonstrated significant inhibition of interleukin-1 beta (IL-1β) release in vitro . The ability to modulate the NLRP3 inflammasome pathway suggests its potential application in treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Hexahydro-s-indacene Core : This step may include cyclization processes to form the bicyclic structure.

- Amidation Reaction : The hexahydroindacene derivative is then reacted with an appropriate amine to form the benzamide linkage.

- Purification : The final product is purified through recrystallization or chromatography to achieve high purity levels.

These methods highlight the importance of controlling reaction conditions to optimize yields and purity .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their structural modifications. For instance:

- A study on structural analogs indicated that modifications to either the benzamide or indacene components significantly affect binding affinity and biological activity.

- Research focusing on the inhibition of the NLRP3 inflammasome has shown that compounds with similar structures can effectively modulate inflammatory responses in various disease models .

Comparative Analysis

The following table compares this compound with other related compounds in terms of structure and biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-Methylphenyl)-N'-(1H-imidazol-2-yl)urea | Urea linkage; aromatic substitution | Anti-inflammatory properties |

| 4-(N,N-Dimethylamino)benzoic acid | Simple aromatic acid | Analgesic activity |

| 2-(4-Methoxyphenyl)-N-(4-methylphenyl)acetamide | Acetamide derivative | Mild analgesic effects |

| This compound | Bicyclic structure; unique interactions | Strong anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.